Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate
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Overview
Description
Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro group, and a methyl ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate typically involves multiple steps:
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Esterification: The carboxylic acid group at the 2-position of the thiophene ring is esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the thiophene ring is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Acidic Conditions: Trifluoroacetic acid, dichloromethane.
Coupling Reagents: Aryl or vinyl boronic acids, palladium catalysts.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Deprotected Amines: Removal of the Boc group yields free amines.
Coupled Products: Suzuki-Miyaura coupling yields biaryl or vinyl-thiophene derivatives.
Scientific Research Applications
Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is primarily related to its chemical reactivity. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthetic processes. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The ester group provides a site for hydrolysis or transesterification reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(tert-butoxycarbonyl)-4-aminothiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-(tert-butoxycarbonyl)-4-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of a nitro group.
Methyl 5-(tert-butoxycarbonyl)-4-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other substituents. The nitro group can be selectively reduced to an amino group, providing a versatile handle for further functionalization.
Properties
Molecular Formula |
C11H13NO6S |
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Molecular Weight |
287.29 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O-methyl 3-nitrothiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C11H13NO6S/c1-11(2,3)18-10(14)8-6(12(15)16)5-7(19-8)9(13)17-4/h5H,1-4H3 |
InChI Key |
VPTLNOKASSSRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(S1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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